Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17ClFNO2 It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a 3-chloro-2-fluorophenylmethyl group and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chloro-2-Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with the 3-chloro-2-fluorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent.
Esterification: The final step involves the esterification of the carboxyl group at the 4-position of the piperidine ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-3-2-4-12(15)13(11)16/h2-4,10H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLQDQBCKWLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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